molecular formula C27H20O6 B14486317 3,3'-(Phenylmethylene)bis(4-hydroxy-8-methyl-2H-1-benzopyran-2-one) CAS No. 64729-40-4

3,3'-(Phenylmethylene)bis(4-hydroxy-8-methyl-2H-1-benzopyran-2-one)

Cat. No.: B14486317
CAS No.: 64729-40-4
M. Wt: 440.4 g/mol
InChI Key: SUGQXHLRFYMLES-UHFFFAOYSA-N
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Description

3,3’-(Phenylmethylene)bis(4-hydroxy-8-methyl-2H-1-benzopyran-2-one) is a biscoumarin derivative. Biscoumarins are a class of organic compounds known for their diverse biological activities and potential therapeutic applications. These compounds are characterized by the presence of two coumarin units linked by a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(Phenylmethylene)bis(4-hydroxy-8-methyl-2H-1-benzopyran-2-one) typically involves the condensation of 4-hydroxycoumarin with an aromatic aldehyde. One efficient method uses manganous chloride (MnCl2·4H2O) as a catalyst in an aqueous medium. The reaction is carried out at 100°C, yielding the desired product in excellent yields .

Another method involves the use of biocatalyst CAL-B (lipase) under room temperature conditions. This green protocol is environmentally friendly and cost-effective, providing high yields of the product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of scalable and environmentally friendly catalysts like manganous chloride and CAL-B suggests potential for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3,3’-(Phenylmethylene)bis(4-hydroxy-8-methyl-2H-1-benzopyran-2-one) undergoes various chemical reactions, including:

    Condensation Reactions: Formation of the compound itself involves condensation of 4-hydroxycoumarin with aromatic aldehydes.

    Oxidation and Reduction:

Common Reagents and Conditions

    Catalysts: Manganous chloride (MnCl2·4H2O), CAL-B (lipase)

    Solvents: Water, toluene

    Conditions: Room temperature to 100°C

Major Products

The major product of the condensation reaction is 3,3’-(Phenylmethylene)bis(4-hydroxy-8-methyl-2H-1-benzopyran-2-one) itself. Further reactions can lead to various derivatives depending on the reagents and conditions used.

Scientific Research Applications

3,3’-(Phenylmethylene)bis(4-hydroxy-8-methyl-2H-1-benzopyran-2-one) has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3’-(Phenylmethylene)bis(4-hydroxy-8-methyl-2H-1-benzopyran-2-one) involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to inhibit enzymes and interfere with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3,3’-(Phenylmethylene)bis(4-hydroxycoumarin): Similar structure with different substituents.

    3,3’-(Phenylmethylene)bis(4-hydroxy-2H-1-benzopyran-2-one): Another biscoumarin derivative with similar biological activities.

Uniqueness

3,3’-(Phenylmethylene)bis(4-hydroxy-8-methyl-2H-1-benzopyran-2-one) is unique due to its specific substituents, which may confer distinct biological activities and pharmacological properties compared to other biscoumarin derivatives .

Properties

CAS No.

64729-40-4

Molecular Formula

C27H20O6

Molecular Weight

440.4 g/mol

IUPAC Name

4-hydroxy-3-[(4-hydroxy-8-methyl-2-oxochromen-3-yl)-phenylmethyl]-8-methylchromen-2-one

InChI

InChI=1S/C27H20O6/c1-14-8-6-12-17-22(28)20(26(30)32-24(14)17)19(16-10-4-3-5-11-16)21-23(29)18-13-7-9-15(2)25(18)33-27(21)31/h3-13,19,28-29H,1-2H3

InChI Key

SUGQXHLRFYMLES-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(C(=O)O2)C(C3=CC=CC=C3)C4=C(C5=CC=CC(=C5OC4=O)C)O)O

Origin of Product

United States

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